molecular formula C11H15NO2 B1485484 trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2164198-00-7

trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol

Cat. No. B1485484
CAS RN: 2164198-00-7
M. Wt: 193.24 g/mol
InChI Key: JTKMTFWZAVBPTA-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol, also known as trans-3-methoxy-2-amino cyclobutanol, is a novel compound with potential therapeutic applications in the medical and pharmaceutical industries. It is a cyclic amine with a hydroxyl group on the carbon atom at the center of the cyclobutane ring. This compound has been studied for its potential to act as a prodrug, or a drug that is inactive until it is metabolized in the body. It has also been studied for its potential to act as a catalyst for chemical reactions, as well as its potential to be used as a drug delivery system.

Mechanism of Action

The mechanism of action of trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol is not fully understood. However, it is believed that this compound acts as a prodrug, which means that it is inactive until it is metabolized in the body. Once metabolized, the compound is believed to act as a catalyst for various chemical reactions, which can then lead to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol are not fully understood. However, studies have shown that this compound has the potential to act as a prodrug for the delivery of various drugs and medications, including antibiotics, anti-cancer drugs, and other therapeutic agents. In addition, this compound has been studied for its potential to act as a catalyst for chemical reactions.

Advantages and Limitations for Lab Experiments

The advantages of using trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol in laboratory experiments include its potential to act as a prodrug for the delivery of various drugs and medications, its potential to act as a catalyst for chemical reactions, and its relatively low cost. However, one potential limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

The future directions for research on trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol include further exploration of its potential to act as a prodrug for the delivery of various drugs and medications, its potential to act as a catalyst for chemical reactions, and its potential to be used as a drug delivery system. In addition, further research is needed to explore the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for laboratory experiments. Finally, further research is needed to explore the potential toxicity of this compound, as well as its potential interactions with other drugs and medications.

Scientific Research Applications

Trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol has been studied for its potential to act as a prodrug, or a drug that is inactive until it is metabolized in the body. This compound has been studied for its ability to act as a prodrug for the delivery of various drugs and medications, including antibiotics, anti-cancer drugs, and other therapeutic agents. In addition, this compound has been studied for its potential to act as a catalyst for chemical reactions.

properties

IUPAC Name

(1R,2R)-2-(3-methoxyanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-9-4-2-3-8(7-9)12-10-5-6-11(10)13/h2-4,7,10-13H,5-6H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKMTFWZAVBPTA-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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